molecular formula C15H14O B1642055 1-Cyclopropyl-4-phenoxybenzene

1-Cyclopropyl-4-phenoxybenzene

Cat. No.: B1642055
M. Wt: 210.27 g/mol
InChI Key: OATWERRIVFJXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-phenoxybenzene is a bicyclic aromatic compound featuring a benzene ring substituted with a cyclopropyl group at position 1 and a phenoxy group (-O-C₆H₅) at position 4. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-cyclopropyl-4-phenoxybenzene

InChI

InChI=1S/C15H14O/c1-2-4-14(5-3-1)16-15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2

InChI Key

OATWERRIVFJXPU-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CC1C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-(Cyclopropylmethyl)-4-methoxybenzene (C₁₁H₁₄O, MW: 162.23)
  • Substituents : Cyclopropylmethyl (-CH₂-C₃H₅) and methoxy (-OCH₃).
  • Key Differences: The methoxy group is smaller and more polar than phenoxy, increasing solubility in polar solvents. The cyclopropylmethyl chain adds flexibility compared to the direct cyclopropyl attachment in the target compound.
  • Applications: Used as a flavor/fragrance agent (FEMA No. 4759) due to its moderate volatility and stability .
4-Phenoxybenzyl isothiocyanate (C₁₄H₁₁NOS, MW: 241.31)
  • Substituents: Phenoxy (-O-C₆H₅) and isothiocyanatomethyl (-CH₂-NCS).
  • Key Differences : The isothiocyanate group confers reactivity, enabling use in click chemistry or bioactive compound synthesis. However, this group increases toxicity risks compared to the inert cyclopropyl group in the target compound.
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (C₁₀H₁₀ClFO₂, MW: 216.64)
  • Substituents : Cyclopropylmethoxy (-O-CH₂-C₃H₅), chloro (-Cl), and fluoro (-F).
  • Key Differences : Halogen atoms enhance electron-withdrawing effects, altering electronic properties and reactivity. The cyclopropylmethoxy group increases steric hindrance compared to the target compound’s cyclopropyl group.

Physicochemical Properties

Property 1-Cyclopropyl-4-phenoxybenzene 1-(Cyclopropylmethyl)-4-methoxybenzene 4-Phenoxybenzyl isothiocyanate
Molecular Weight 210.27 162.23 241.31
Polarity Low (phenoxy group) Moderate (methoxy group) High (isothiocyanate)
Lipophilicity (LogP) ~4.2 (estimated) ~3.0 ~3.8
Stability Stable under ambient conditions Thermally stable Reactive (NCS group)
  • Key Insight: The phenoxy group in 1-Cyclopropyl-4-phenoxybenzene increases lipophilicity, favoring membrane permeability in biological systems. Halogenated analogs (e.g., ) exhibit higher reactivity but lower thermal stability .

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